

Navigating the Structural Landscape of Bromopyridinyl-Piperazine Derivatives: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Tert-butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the X-ray crystal structure analysis of **tert-butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate** derivatives. While a specific crystal structure for **tert-butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate** is not publicly available in crystallographic databases as of the date of this publication, this guide will utilize the detailed structural and experimental data from a closely related analogue, **tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate**, to illustrate the core principles and methodologies. The synthesis, crystallization, and X-ray diffraction analysis of this analogue provide a robust framework for understanding the structural characteristics of this class of compounds, which are of significant interest in medicinal chemistry and drug discovery.

Introduction

The piperazine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. Its ability to engage in various non-covalent interactions and its favorable pharmacokinetic properties make it a valuable building block in drug design. The incorporation of a bromopyridinyl group introduces further possibilities for molecular interactions and serves as a handle for synthetic elaboration. Understanding the three-dimensional structure of these

molecules through X-ray crystallography is paramount for structure-activity relationship (SAR) studies and the rational design of novel therapeutic agents.

This guide will delve into the experimental protocols for determining the crystal structure of a relevant analogue and present its crystallographic data in a structured format. Additionally, workflows and logical relationships inherent in the process of structural elucidation will be visualized.

Experimental Protocols

The following experimental methodologies are based on the successful synthesis and crystallographic analysis of the analogue, tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate.^{[1][2]}

Synthesis

The synthesis of the title compound analogue involves a nucleophilic aromatic substitution reaction. A general procedure is as follows:

- **Reactant Preparation:** To a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate in a suitable aprotic solvent such as N,N-Dimethylformamide (DMF), add a strong base like sodium hydride (NaH) portion-wise at 0 °C.
- **Reaction Mixture:** Stir the mixture at room temperature for approximately 30 minutes to allow for the formation of the alkoxide.
- **Nucleophilic Substitution:** Add 2,5-dibromopyridine to the reaction mixture.
- **Reaction Conditions:** Heat the mixture to 80 °C and maintain for 12 hours.
- **Quenching and Extraction:** After cooling to room temperature, quench the reaction with water and extract the product with a suitable organic solvent, such as ethyl acetate.
- **Purification:** Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Crystallization

Single crystals suitable for X-ray diffraction can be obtained through slow evaporation:

- **Solvent Selection:** Dissolve the purified compound in a suitable solvent or solvent mixture. A common choice is a mixture of ethanol and water.
- **Evaporation:** Loosely cover the container to allow for the slow evaporation of the solvent at room temperature.
- **Crystal Formation:** Colorless, block-like crystals are typically formed over a period of several days.

X-ray Diffraction Data Collection and Structure Refinement

The determination of the crystal structure is achieved through single-crystal X-ray diffraction.^[3]
^[4]^[5]^[6]

- **Crystal Mounting:** A suitable single crystal is selected and mounted on a goniometer head.
- **Data Collection:** X-ray diffraction data is collected at a controlled temperature (e.g., 293 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo K α radiation, $\lambda = 0.71073 \text{ \AA}$).
- **Data Processing:** The collected diffraction data is processed using software for integration and scaling. An empirical absorption correction is applied.
- **Structure Solution and Refinement:** The crystal structure is solved by direct methods and refined by full-matrix least-squares on F^2 . All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.

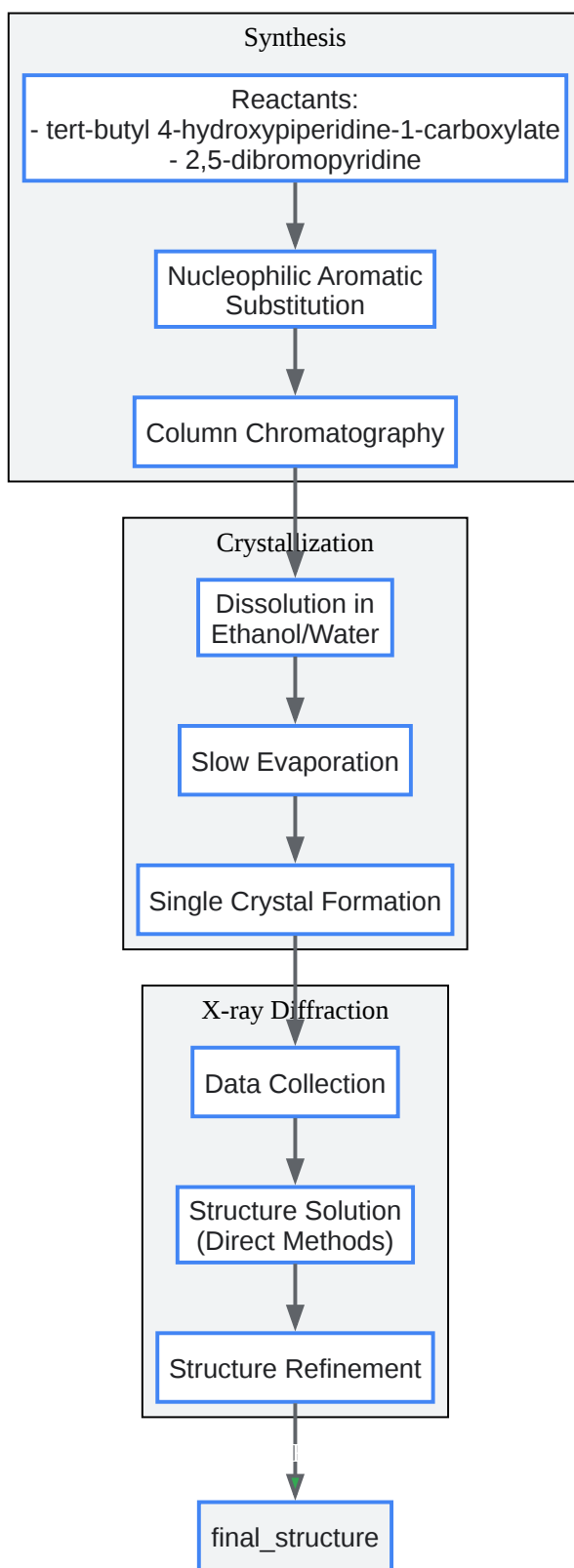
Data Presentation: Crystallographic Data for the Analogue

The following table summarizes the crystallographic data for tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate.

Parameter	Value
Chemical Formula	C ₁₅ H ₂₁ BrN ₂ O ₃
Formula Weight	357.24
Crystal System	Monoclinic
Space Group	P2 ₁ /c
a (Å)	12.135(2)
b (Å)	10.456(2)
c (Å)	13.247(3)
α (°)	90
β (°)	109.45(3)
γ (°)	90
Volume (Å ³)	1584.9(6)
Z	4
Calculated Density (g/cm ³)	1.496
Absorption Coefficient (mm ⁻¹)	2.589
F(000)	736
Crystal Size (mm ³)	0.20 x 0.18 x 0.15
θ range for data collection (°)	2.5 to 25.0
Reflections collected	8934
Independent reflections	2789 [R(int) = 0.042]
Goodness-of-fit on F ²	1.03
Final R indices [I>2σ(I)]	R ₁ = 0.048, wR ₂ = 0.112
R indices (all data)	R ₁ = 0.076, wR ₂ = 0.125

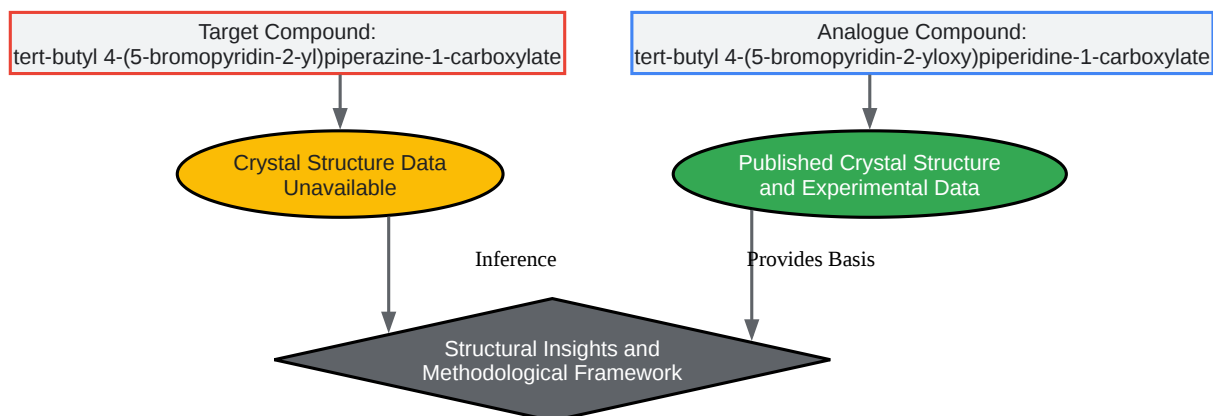
Visualization of Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key processes and logical connections in the structural analysis of the target compounds.



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Experimental Workflow for Crystal Structure Determination



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